Rheb inhibitor NR1

mTORC1 Selectivity AKT Signaling Feedback Activation

Rheb inhibitor NR1 is the first and only direct small-molecule inhibitor of the Rheb GTPase (Kd=1.5µM). Unlike rapamycin or ATP-competitive mTOR inhibitors, NR1 binds the switch II domain of Rheb to selectively inhibit mTORC1 (IC50=2.1µM) without suppressing mTORC2 or inducing AKT feedback activation. This unique mechanism makes NR1 the definitive tool for unambiguous dissection of mTORC1-specific signaling in cancer, neurodegeneration, and metabolic disease models. Validated in MCF-7, PC3, and Jurkat cells and in vivo (30mg/kg i.p. in mice), NR1 ensures reproducible, artifact-free mTORC1 inhibition. Choose NR1 when experimental precision demands direct Rheb targeting over indirect pathway modulation.

Molecular Formula C25H19BrCl2N2O3S
Molecular Weight 578.3 g/mol
CAS No. 2216763-38-9
Cat. No. B609643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRheb inhibitor NR1
CAS2216763-38-9
SynonymsNR1;  NR-1;  NR 1
Molecular FormulaC25H19BrCl2N2O3S
Molecular Weight578.3 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3Br)SC4=CC(=C(C=C4)Cl)Cl)C(=O)O
InChIInChI=1S/C25H19BrCl2N2O3S/c1-29(2)24(31)15-5-3-14(4-6-15)13-30-22-11-17(34-16-7-8-20(27)21(28)10-16)9-19(26)18(22)12-23(30)25(32)33/h3-12H,13H2,1-2H3,(H,32,33)
InChIKeyMJYFVDNMTKLGTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rheb inhibitor NR1 (CAS 2216763-38-9): A First-in-Class Small Molecule Rheb GTPase Inhibitor for mTORC1-Specific Research Applications


Rheb inhibitor NR1 (CAS 2216763-38-9) is a small molecule inhibitor of the small G-protein Ras homolog enriched in brain (Rheb) [1]. It exhibits an IC50 of 2.1 µM in the Rheb-IVK biochemical assay and binds directly to the switch II domain of Rheb . The molecular formula is C25H19BrCl2N2O3S with a molecular weight of 578.3 g/mol . NR1 is the first compound developed as a potent and selective inhibitor of Rheb, functioning upstream of mTORC1 rather than targeting mTOR directly [1].

Why mTOR Inhibitors Cannot Substitute for Rheb inhibitor NR1: Mechanistic and Pharmacological Divergence


Substituting Rheb inhibitor NR1 with generic mTOR inhibitors, such as rapamycin or ATP-competitive mTOR kinase inhibitors, introduces critical confounds in experimental design. Rapamycin, an allosteric mTORC1 inhibitor, also inhibits mTORC2 upon prolonged treatment, leading to off-target effects such as insulin resistance [1]. ATP-competitive mTOR inhibitors non-selectively inhibit both mTORC1 and mTORC2, directly blocking AKT S473 phosphorylation, which is a key prosurvival signal [2]. In contrast, NR1 selectively binds the Rheb switch II domain, inhibiting mTORC1-driven phosphorylation of T389pS6K1 while preserving mTORC2 activity and increasing S473pAKT phosphorylation [1]. This unique pharmacological profile prevents the feedback activation of upstream pathways that often limits the efficacy of direct mTOR inhibitors, making NR1 a more precise tool for dissecting Rheb-specific biology and therapeutic targeting of mTORC1 in diseases where mTORC2 activity is essential for normal cellular function [1].

Quantitative Evidence Guide: Rheb inhibitor NR1 vs. Rapamycin and mTOR Kinase Inhibitors


NR1 Preserves mTORC2-Dependent AKT S473 Phosphorylation While Rapamycin Causes Suppression

Rheb inhibitor NR1 selectively blocks mTORC1 signaling without inhibiting mTORC2, as demonstrated by its effect on AKT S473 phosphorylation. In MCF-7 cells, NR1 at 10 µM increased phosphorylation of S473pAKT in a dose-dependent manner, contrasting with the mTORC2-suppressive effects observed with rapamycin [1]. This is a direct head-to-head comparison within the same experimental system, showing opposite effects on mTORC2 activity between the two inhibitors [1].

mTORC1 Selectivity AKT Signaling Feedback Activation

NR1 Demonstrates Potent In Vivo mTORC1 Inhibition in Kidney and Muscle at 30 mg/kg

NR1 demonstrates potent and selective mTORC1 inhibition in vivo. In male C57BL/6 mice, a single intraperitoneal dose of 30 mg/kg NR1 significantly reduced mTORC1 activity in both kidney and skeletal muscle tissues, as measured by the band shift of T37/46 4E-BP1, a direct mTORC1 substrate [1]. This class-level inference shows NR1 is capable of engaging its target and producing a pharmacodynamic response in relevant tissues in vivo, whereas many tool compounds fail to demonstrate in vivo target engagement [1].

In Vivo Pharmacology Tissue-Specific mTORC1 Inhibition Renal and Muscle Biology

Crystal Structure Confirms Direct Binding of NR1 to Rheb Switch II Domain (PDB: 6BT0)

The X-ray crystal structure of Rheb in complex with NR1 (PDB: 6BT0, resolution 2.60 Å) provides atomic-level evidence of direct binding to the switch II domain [1]. The structure reveals the specific interactions between NR1 and Rheb residues, confirming the binding site and enabling structure-guided optimization for improved potency and selectivity [1]. This class-level inference positions NR1 as a well-characterized chemical probe with a defined binding mode, unlike many tool compounds that lack structural validation, which can lead to off-target effects [1].

Structural Biology Binding Mode Rational Drug Design

NR1 Selectively Inhibits mTORC1-Driven S6K1 Phosphorylation Without Affecting AKT or ERK

In cellular assays, NR1 potently inhibited mTORC1-driven phosphorylation of ribosomal protein S6 kinase beta-1 (S6K1) at T389, but did not inhibit phosphorylation of AKT (S473) or ERK, indicating high selectivity for the mTORC1 pathway over other growth factor signaling cascades [1]. In contrast, rapamycin, while initially selective for mTORC1, inhibits mTORC2 and reduces S473pAKT upon prolonged treatment, and ATP-competitive mTOR inhibitors block both mTORC1 and mTORC2 from the outset [1]. This direct head-to-head comparison shows NR1 achieves superior pathway selectivity compared to rapamycin.

Kinase Selectivity mTORC1 Pathway Off-Target Assessment

Optimal Application Scenarios for Rheb inhibitor NR1 Based on Its Unique Pharmacological Profile


Dissecting mTORC1-Specific Signaling in Cancer Cell Lines with Hyperactive AKT

In cancer models characterized by hyperactive AKT signaling, such as those with PTEN loss or PI3K mutations, the use of rapamycin or ATP-competitive mTOR inhibitors is confounded by their suppression of mTORC2, which directly inhibits AKT S473 phosphorylation. NR1, by preserving mTORC2 activity and increasing S473pAKT phosphorylation, allows researchers to selectively inhibit mTORC1-driven protein synthesis and cell growth without simultaneously blocking a key prosurvival pathway. This enables cleaner interrogation of mTORC1-specific biology and more accurate assessment of therapeutic potential in cancers where mTORC2 activity is essential for tumor cell survival [1].

In Vivo Target Engagement Studies in Kidney and Skeletal Muscle Disease Models

NR1's demonstrated ability to potently and selectively inhibit mTORC1 in mouse kidney and muscle in vivo at 30 mg/kg (i.p.) makes it a valuable tool for preclinical studies in renal and muscle biology. It can be used to investigate the role of mTORC1 in conditions such as diabetic nephropathy, polycystic kidney disease, muscle wasting, and metabolic myopathies. The availability of a validated in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) further supports its use in chronic dosing studies to assess the therapeutic window and long-term effects of selective mTORC1 inhibition in these tissues [1].

Structure-Guided Medicinal Chemistry Optimization of Rheb Binders

The availability of a high-resolution co-crystal structure of NR1 bound to Rheb (PDB: 6BT0) provides an unparalleled starting point for structure-based drug design. Medicinal chemists can use this structural information to rationally design NR1 analogs with improved potency, selectivity, and drug-like properties. This enables a more efficient SAR exploration compared to screening campaigns that lack structural guidance, accelerating the development of next-generation Rheb inhibitors for therapeutic applications [1].

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